Product packaging for 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol(Cat. No.:CAS No. 1276477-91-8)

1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol

Cat. No.: B587145
CAS No.: 1276477-91-8
M. Wt: 422.484
InChI Key: QYSFAJDXMJPYOM-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Organic Chemistry

The carbazole scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a cornerstone moiety in organic chemistry. rsc.org First described in 1872, this rigid, planar molecule has garnered significant interest due to a unique combination of properties. nih.gov Carbazole derivatives are noted for their excellent thermal stability, high hole-transporting mobility, and significant fluorescence quantum yields. beilstein-journals.orgnih.gov These electronic and photophysical characteristics make them highly desirable building blocks in a variety of applications. nih.gov

The carbazole ring is also a versatile framework for chemical modification, with several positions on the aromatic rings and the nitrogen atom available for functionalization. beilstein-journals.orgunivaq.it This adaptability allows for the fine-tuning of its electronic and physical properties, leading to its incorporation into a wide array of functional materials. researchgate.net Consequently, carbazole-based compounds are integral to the development of materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. beilstein-journals.orgnih.gov Beyond materials science, the carbazole nucleus is a key structural motif in many biologically active natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and neuroprotective properties. rsc.orgresearchgate.netmdpi.com

Overview of Bis-Carbazole Derivatives in Advanced Materials Research

Building upon the utility of the single carbazole unit, molecules incorporating two carbazole moieties, known as bis-carbazoles or di-carbazoles, have been developed for specialized applications in advanced materials. These architectures link two carbazole units either directly or through a variety of bridging groups. This dual-core structure can enhance or modify the intrinsic properties of the parent carbazole.

In the field of organic electronics, bis-carbazole derivatives are frequently employed as host materials in phosphorescent OLEDs (PhOLEDs). beilstein-journals.orgresearchgate.net For instance, 1,3-bis(N-carbazolyl)benzene (mCP) is a widely used host material. beilstein-journals.org The design of bis-carbazole molecules allows for the creation of materials with high triplet energies and bipolar charge transport properties, which are crucial for efficient light-emitting devices. researchgate.netnih.gov Furthermore, linking carbazole units can lead to new fluorescent emitters, with some derivatives showing deep-blue emissions suitable for next-generation displays. nih.gov The modular nature of bis-carbazole synthesis, often utilizing methods like Suzuki or Buchwald-Hartwig coupling, provides a pathway to a vast library of compounds with tailored electrochemical and photophysical properties. nih.gov These materials are also explored for use as electrochemical sensors and as components in inorganic-organic hybrid materials. rsc.org

Structural Rationale for Propanol-Linked Bis-Carbazole Systems

The choice of a linker in bis-carbazole architectures is critical as it dictates the spatial relationship and electronic communication between the two carbazole units. A propan-2-ol linker, as seen in the subject compound, offers specific structural and functional advantages.

The three-carbon chain provides significant flexibility, allowing the two rigid carbazole planes to orient themselves in various conformations. Unlike conjugated linkers, the saturated aliphatic propanol (B110389) bridge disrupts the π-conjugation between the two carbazole systems. This electronic isolation is often desirable, as it allows the individual photophysical properties of the carbazole units to be expressed without significant perturbation, which can be advantageous in creating host materials.

Furthermore, the secondary alcohol group (-OH) on the propanol linker introduces a key functional site. This hydroxyl group can participate in hydrogen bonding, influencing the material's solubility, morphology in thin films, and intermolecular interactions. mdpi.com This functionality also presents a reactive handle for subsequent chemical modifications, such as polymerization. For instance, the condensation of diamines with aldehydes to form Schiff bases containing a propan-2-ol backbone is a documented synthetic route, highlighting the utility of this linker in constructing larger, functional molecules. mdpi.comresearchgate.net The presence of the propan-2-ol linker is also a key feature in various functional molecules, including the β-blocker Carvedilol (B1668590), which is chemically described as 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol. nih.gov

Research Context of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol within Contemporary Chemical Synthesis

The compound This compound is a symmetrical molecule featuring two 4-oxy-carbazole moieties linked by a central propan-2-ol bridge. Its chemical structure suggests its primary role as a specialized monomer in the synthesis of advanced polymers.

Specifically, this compound can be viewed as a di-functional alcohol or a precursor to a diepoxide. The reaction of compounds containing hydroxyl groups with epichlorohydrin (B41342) is a standard method for producing epoxy resins. Given this, This compound could be synthesized from 4-hydroxycarbazole (B19958) and an appropriate three-carbon dielectrophile like epichlorohydrin. Subsequently, it could serve as a monomer that, when polymerized, would yield polymers with carbazole units pendant to the main chain.

Such polymers are of significant research interest because they are expected to exhibit high thermal stability and valuable optoelectronic properties conferred by the carbazole groups. nih.gov The non-conjugated propanol linker would ensure that the polymer backbone is flexible, while the carbazole side chains provide the functional characteristics, such as hole-transport capabilities. Therefore, the research context for This compound lies firmly in the domain of polymer chemistry and materials science, where it represents a custom-designed building block for creating high-performance materials intended for applications in organic electronics or as specialty thermosets.

Compound Data

PropertyValueSource
Compound Name This compound
CAS Number 1276477-91-8 axios-research.com
Molecular Formula C₂₇H₂₂N₂O₃ axios-research.com
Molecular Weight 422.48 g/mol axios-research.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22N2O3 B587145 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1276477-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c30-17(15-31-24-13-5-11-22-26(24)18-7-1-3-9-20(18)28-22)16-32-25-14-6-12-23-27(25)19-8-2-4-10-21(19)29-23/h1-14,17,28-30H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSFAJDXMJPYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747165
Record name 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276477-91-8
Record name 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 1,3 Bis 9h Carbazol 4 Yl Oxy Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, a full suite of NMR experiments is employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, reveals a series of signals corresponding to the aromatic protons of the two carbazole (B46965) rings, the protons of the propan-2-ol backbone, and the N-H protons of the carbazole moieties. jocpr.com

The analysis of a 300 MHz ¹H NMR spectrum in DMSO-d6 shows distinct regions. jocpr.com The downfield region features a singlet at approximately 11.2 ppm, which is characteristic of the two equivalent N-H protons of the carbazole rings. The aromatic region, between 6.6 and 8.25 ppm, displays a complex pattern of multiplets corresponding to the 16 aromatic protons. The aliphatic region shows multiplets at 4.4-4.6 ppm, integrating to 5 protons, which correspond to the -CH2- and -CH- groups of the propan-2-ol linker. jocpr.com

A detailed breakdown of the assignments is presented in the table below:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
11.2s2HN-H (Carbazole)
8.25d2HAr-H
7.45d2HAr-H
7.3q4HAr-H
7.05m4HAr-H
6.7d2HAr-H
4.4-4.6m5H-O-CH2-CH(OH)-CH2-O-

Note: The assignments for the aromatic protons (Ar-H) are based on the data presented for a compound with the corresponding molecular weight. jocpr.com The overlapping nature of these signals in a 1D spectrum often necessitates 2D NMR techniques for unambiguous assignment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is half the total number of carbon atoms, plus the signals from the central propan-2-ol linker. The aromatic region of the spectrum would be expected to show 8 distinct signals for the 24 aromatic carbons, while the aliphatic region would show 2 signals for the propan-2-ol carbons.

Predicted Chemical Shift Range (δ) (ppm)Assignment
100-155Aromatic Carbons (Carbazole)
~70-CH2-O-
~68-CH(OH)-

To resolve the ambiguities in the 1D NMR spectra and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY experiment would establish the proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the propan-2-ol backbone, and within each of the aromatic spin systems of the carbazole rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for each protonated carbon in the molecule, such as the CH, CH2, and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different fragments of the molecule. For example, it would show a correlation from the protons of the -O-CH2- groups to the C-4 carbon of the carbazole ring, confirming the ether linkage. It would also be instrumental in assigning the quaternary carbon signals.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound, the molecular formula is C27H22N2O3, with a calculated monoisotopic mass of 422.1630 Da. Experimental HRMS data would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ that corresponds closely to this calculated value, typically within a few parts per million (ppm).

IonCalculated m/zObserved m/z
[M]+422.1630422 jocpr.com

Note: The cited literature provides a low-resolution mass spectrum value. jocpr.com HRMS would provide a more precise mass for elemental composition confirmation.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques commonly used in mass spectrometry for the analysis of organic molecules.

ESI-MS: This technique is particularly well-suited for polar molecules and is often coupled with liquid chromatography (LC). In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]+, at m/z 423. The fragmentation of this ion in the mass spectrometer (MS/MS) would likely involve the cleavage of the ether linkages, leading to the formation of carbazole-containing fragment ions.

MALDI-MS: MALDI is another soft ionization technique that is useful for analyzing molecules with low volatility and thermal lability. While less common for small molecules like this impurity compared to ESI, MALDI-TOF (Time-of-Flight) could also be used to determine the molecular weight with high accuracy.

The mass spectrum for a compound of this molecular weight shows a molecular ion peak at m/z = 422, consistent with the expected structure. jocpr.com Further fragmentation analysis would provide additional structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No specific FT-IR or Raman spectral data for this compound has been found in the public domain. This information is crucial for identifying the characteristic vibrational frequencies of its functional groups, such as the O-H stretching of the alcohol, the N-H stretching of the carbazole moieties, C-O-C ether linkages, and the aromatic C-H and C=C vibrations of the carbazole rings.

Electronic Absorption (UV-Vis) Spectroscopy and Photoluminescence (PL) Analysis

Electronic Transitions and Absorption Maxima

Detailed experimental data on the UV-Vis absorption maxima (λmax) for this compound are not available in the reviewed sources. Such data would be essential to describe the π-π* and n-π* electronic transitions characteristic of the carbazole chromophores within the molecule.

Emission Characteristics and Fluorescence Quantum Yields

Information regarding the photoluminescence (PL) emission spectrum, including emission maxima and fluorescence quantum yields, for this compound could not be located. This data is necessary to understand the molecule's behavior upon photoexcitation and its potential as an emissive material.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

No published crystal structure data for this compound is available. Therefore, an analysis of its crystal packing and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state cannot be conducted.

Conformational Analysis in the Crystalline State

Without crystallographic data, a conformational analysis of the molecule in its crystalline state, which would describe the spatial arrangement of the carbazole moieties and the propan-2-ol linker, is not possible.

Computational and Theoretical Investigations of 1,3 Bis 9h Carbazol 4 Yl Oxy Propan 2 Ol

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometries of molecules like 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol.

Optimization of Molecular Structure and Conformations

The optimization of the molecular structure of this compound using DFT allows for the determination of the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation on the potential energy surface. For large and flexible molecules such as this, with two carbazole (B46965) units linked by a propan-2-ol bridge, multiple conformations are possible due to the rotational freedom around the ether linkages.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of imaginary frequencies. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. For carbazole derivatives, characteristic vibrational modes include N-H stretching, aromatic C-H stretching, and C-O-C stretching from the ether linkages. DFT calculations, such as those performed on tert-Butyl N-(thiophen-2yl)carbamate, have shown good agreement between computed and experimental vibrational frequencies, aiding in the precise assignment of spectral bands. nih.gov A similar approach for this compound would allow for a detailed understanding of its vibrational properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are crucial for determining a molecule's ability to donate or accept electrons. The HOMO energy level is related to the ionization potential and represents the electron-donating capability, while the LUMO energy level is related to the electron affinity and indicates the electron-accepting capability. In many carbazole-based materials, the HOMO is localized on the electron-rich carbazole moiety, which acts as the donor. nankai.edu.cn

For this compound, the HOMO is expected to be distributed across the two carbazole rings. The energy of the HOMO can be tuned by introducing different substituent groups. sci-hub.st The ether linkage at the 4-position of the carbazole ring will also influence the electronic distribution and energy levels. DFT calculations provide quantitative values for these energy levels.

Table 1: Representative Calculated HOMO and LUMO Energies for Carbazole-Based Compounds

Compound/System HOMO (eV) LUMO (eV) Method/Basis Set
Carbazole Derivative 1 -5.23 -1.81 B3LYP/6-31G(d)
Carbazole Derivative 2 -5.45 -2.03 B3LYP/6-31G(d)
Carbazole Derivative 3 -5.11 -1.75 B3LYP/6-31G(d)
Benzofuro[2,3-c]carbazoloquinol (YK-1) -4.99 -1.75 B3LYP/6-31G(d,p)

This table presents illustrative data from computational studies on various carbazole derivatives to show typical energy ranges. jst.go.jp

Energy Band Gap Determination from Computational Data

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (ΔE), which is a critical parameter for predicting the electronic and optical properties of a material. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov In the context of organic electronics, this energy gap is related to the material's color and its potential use in optoelectronic devices.

The HOMO-LUMO gap for carbazole-based systems can be effectively tuned by modifying the molecular structure. For instance, creating donor-acceptor systems can significantly lower the energy gap. nankai.edu.cn For this compound, the energy gap would be primarily determined by the electronic properties of the carbazole units and their interaction through the propanol (B110389) linker.

Table 2: Calculated Energy Gaps for Selected Carbazole Derivatives

Compound/System Energy Gap (eV) Computational Method
Carbazole Derivative 1 3.42 B3LYP/6-31G(d)//AM1
Carbazole Derivative 2 2.50 B3LYP/6-31G(d)//AM1
Carbazole Derivative 3 2.79 B3LYP/6-31G(d)//AM1
Benzofuro[2,3-c]carbazoloquinol (YK-1) 3.24 B3LYP/6-31G(d,p)

This table provides examples of calculated energy gaps from the literature to illustrate the typical range for these types of molecules. nankai.edu.cnjst.go.jp

Photophysical Property Prediction through Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a primary tool for predicting photophysical properties such as UV-visible absorption and emission spectra. TD-DFT calculations can provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands.

For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* transitions within the carbazole rings. Studies on other novel carbazole derivatives have demonstrated good agreement between TD-DFT calculated spectra and experimental measurements. nih.gov This predictive power is invaluable for designing new materials with specific optical properties for applications in areas like organic light-emitting diodes (OLEDs).

Excitation Energies and Simulated UV-Vis/PL Spectra

No specific data on the calculated excitation energies or simulated UV-Vis and photoluminescence (PL) spectra for this compound were found in the searched scientific literature. Such studies would typically involve quantum chemical calculations to predict the electronic transitions and their corresponding wavelengths, providing insight into the material's optical properties.

Charge Transfer Character and Excitonic Properties

Detailed analysis of the charge transfer character and excitonic properties for this compound is not available in the public domain. This type of investigation would usually involve analyzing the molecular orbitals involved in electronic excitations to determine the nature of charge transfer (e.g., local excitation, intramolecular charge transfer) and calculating properties like exciton (B1674681) binding energy, which are crucial for applications in organic electronics.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No published molecular dynamics (MD) simulation studies were identified for this compound. MD simulations would be employed to explore the potential energy surface of the molecule, identify stable conformers, and understand its dynamic behavior, flexibility, and intermolecular interaction potential over time.

Theoretical Studies on Reaction Mechanisms and Pathways for Derivatization

Specific theoretical studies on the reaction mechanisms and potential pathways for the derivatization of this compound have not been reported in the available literature. These studies would typically use computational methods to model reaction coordinates, calculate activation energies, and predict the feasibility and outcomes of various chemical modifications to the parent molecule.

Chemical Reactivity and Derivatization Strategies for 1,3 Bis 9h Carbazol 4 Yl Oxy Propan 2 Ol

Functional Group Transformations at the Propanol (B110389) Hydroxyl Group

The secondary hydroxyl group on the C2 position of the propane (B168953) bridge is a key site for functionalization. Its reactivity is characteristic of a typical secondary alcohol, enabling esterification, etherification, oxidation, and reduction reactions.

Esterification: The hydroxyl group of 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-ol can readily undergo esterification with various acylating agents to introduce a wide array of functional groups. The reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is a common method. chemguide.co.ukchemguide.co.uklibretexts.org This nucleophilic addition-elimination reaction is typically vigorous and proceeds at room temperature. chemguide.co.ukchemguide.co.uklibretexts.org For instance, the reaction with ethanoyl chloride would yield the corresponding acetate (B1210297) ester. chemguide.co.uk The general reaction is illustrated below:

Reaction: this compound + R-COCl → 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-yl-ester + HCl

ReactantReagentConditionsProduct
This compoundAcyl Chloride (e.g., Ethanoyl chloride)Base (e.g., Pyridine), Room TemperatureCorresponding Ester
This compoundAcid Anhydride (B1165640) (e.g., Ethanoic anhydride)Gentle warmingCorresponding Ester

Etherification: The Williamson ether synthesis provides a classical and versatile route to prepare ethers from this compound. byjus.comyoutube.comwikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the secondary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comedubirdie.com The resulting nucleophilic alkoxide can then be reacted with a primary alkyl halide (e.g., ethyl bromide) or other electrophiles with a good leaving group to form the desired ether. byjus.comyoutube.comwikipedia.orgmasterorganicchemistry.com

Reaction Step 1 (Deprotonation): this compound + NaH → Sodium 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-oxide + H₂

Reaction Step 2 (Nucleophilic Substitution): Sodium 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-oxide + R-X → 1,3-bis[(9H-carbazol-4-yl)oxy]-2-(alkoxy)propane + NaX

ReactantReagent 1Reagent 2SolventProduct
This compoundSodium Hydride (NaH)Alkyl Halide (e.g., CH₃I)Aprotic solvent (e.g., THF)Corresponding Ether

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-one. This transformation can be achieved using various oxidizing agents. Mild conditions are often preferred to avoid potential side reactions on the electron-rich carbazole (B46965) rings. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) in the presence of a hindered base like triethylamine, is a highly effective method for this purpose. organic-chemistry.orgwikipedia.orgnumberanalytics.comresearchgate.netyoutube.com This method is known for its tolerance of a wide range of functional groups. wikipedia.org

Reaction: this compound + Activated DMSO → 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-one

ReactantOxidizing SystemConditionsProduct
This compoundDMSO, Oxalyl Chloride, Triethylamine-78 °C to room temperature1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-one

Reduction: While the central propanol unit already contains a reduced alcohol functional group, further reduction is not a common derivatization strategy for this compound. However, if the hydroxyl group were to be first oxidized to a ketone, it could then be stereoselectively reduced back to a secondary alcohol using various reducing agents, potentially allowing for the synthesis of different stereoisomers.

Modifications and Substitutions on the Carbazole Rings

The two carbazole rings are rich in electron density, making them susceptible to electrophilic attack and amenable to modern cross-coupling methodologies.

The carbazole nucleus readily undergoes electrophilic aromatic substitution. The positions most susceptible to attack are the 3, 6, and 8 positions. The presence of the 4-oxy substituent, an electron-donating group, is expected to further activate the carbazole ring towards electrophilic attack. The lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density, particularly at the positions ortho and para to the oxygen atom. youtube.com Therefore, electrophilic substitution on the 4-oxy-carbazole moiety is anticipated to be directed primarily to the 3 and 5 positions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Reaction TypeReagentExpected Substitution Positions
BrominationN-Bromosuccinimide (NBS)3 and/or 6 positions of the carbazole rings
NitrationHNO₃/H₂SO₄3 and/or 6 positions of the carbazole rings
Friedel-Crafts AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)3 and/or 6 positions of the carbazole rings

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds and have been widely applied to functionalize carbazole derivatives. libretexts.orgyoutube.com To perform these reactions on this compound, the carbazole rings would first need to be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine) or a triflate. This can be achieved through electrophilic halogenation as described in the previous section. Once halogenated, for example at the 3 and 6 positions, these derivatives can be coupled with a variety of organoboron or organotin reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated carbazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comnih.govrsc.org

Reaction: Halogenated-Carbazole Derivative + R-B(OH)₂ → R-Substituted-Carbazole Derivative

Halogenated Carbazole DerivativeCoupling PartnerCatalystBaseProduct
3-Bromo-1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-olArylboronic acidPd(PPh₃)₄Na₂CO₃3-Aryl-1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-ol

Polymerization and Macromolecular Incorporation

The bifunctional nature of this compound, with its central hydroxyl group and two carbazole units, makes it a promising monomer for the synthesis of novel polymers.

Polycondensation: The diol functionality (considering the two N-H protons of the carbazoles as reactive sites in some contexts, or more commonly, derivatizing the molecule to have two terminal reactive groups) allows for its use in polycondensation reactions. For instance, if the hydroxyl group is protected and the carbazole nitrogens are functionalized with groups amenable to polymerization, or if the molecule is used as a chain extender, it can be incorporated into various polymer backbones. A more direct approach involves the reaction of the secondary hydroxyl group with diacyl chlorides to form polyesters. nih.govcolab.ws This would lead to a polymer with the carbazole moieties as pendant groups.

Reaction: n this compound + n ClCO-R-COCl → Polyester + 2n HCl

Alternatively, conversion of the diol to a diether followed by further functionalization could lead to monomers for other types of polymerization. The synthesis of polyethers can also be envisioned, for example, through repeated etherification reactions with a dihaloalkane under basic conditions. google.com

Polymerization via Cross-Coupling: If the carbazole rings are di-halogenated, the resulting monomer can undergo polymerization through cross-coupling reactions, such as the Suzuki-Miyaura catalyst-transfer polycondensation. nih.gov This method allows for the synthesis of well-defined conjugated polymers where the carbazole units are incorporated into the main chain. nih.gov Such polymers are of significant interest for applications in organic electronics.

Formation of Carbazole-Based Polymers via the Propanol Linker

The bifunctional nature of this compound, with its two carbazole groups and a central reactive hydroxyl group, makes it a promising monomer for the synthesis of novel polymers. The propanol linker, in particular, offers a versatile platform for creating a variety of polymer backbones.

One of the most direct ways to utilize the propanol linker is through polycondensation reactions. For instance, carbazole-based diol monomers can react with diisocyanates to form polyurethanes. A study on a novel carbazole-based diol monomer demonstrated its successful polymerization with toluene (B28343) diisocyanate to yield a photoconducting polyurethane. iosrjournals.org This polyaddition reaction highlights a potential pathway for this compound to be incorporated into polyurethane chains, potentially imparting enhanced thermal and photophysical properties to the resulting material.

Another approach involves the derivatization of the hydroxyl group to create more reactive functionalities suitable for polymerization. Research on the positional isomer, 1,3-bis(carbazol-9-yl)propan-2-ol, has shown that the hydroxyl group can be converted into other reactive moieties such as oxirane, thiirane (B1199164), and oxetane. iosrjournals.org These derivatized monomers can then undergo ring-opening polymerization. For example, the polymerization of the thiirane-derivatized monomer resulted in polymers with the highest molecular weight, indicating an efficient polymerization process. iosrjournals.org

The table below summarizes the types of polymers that could potentially be synthesized from this compound based on the reactivity of its propanol linker, with illustrative data from related carbazole-based monomers.

Table 1: Potential Polymerization Pathways for this compound and Properties of Analogous Polymers

Polymer Type Co-monomer/Initiator Resulting Linkage Analogous Polymer Properties (from 1,3-bis(carbazol-9-yl)propan-2-ol derivatives) iosrjournals.org
Polyurethane Diisocyanate (e.g., Toluene diisocyanate) Urethane (-NH-CO-O-) Photoconducting properties demonstrated in similar systems. iosrjournals.org
Polyester Diacid or Diacyl Chloride Ester (-CO-O-) -
Polyether Ring-opening polymerization of oxirane derivative Ether (-O-) Number-Average Molecular Weight (Mn): ~1000-5000; Glass Transition Temperature (Tg): ~103-110 °C.
Polythioether Ring-opening polymerization of thiirane derivative Thioether (-S-) Number-Average Molecular Weight (Mn): up to 19,400; Glass Transition Temperature (Tg): ~125 °C.

These polymerization strategies allow for the incorporation of the rigid and photoactive carbazole moieties into a flexible polymer backbone, creating materials that are of interest for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netmdpi.comnih.govnitech.ac.jp

Integration into Polymer Matrices for Composite Materials

Beyond serving as a primary monomer, this compound has the potential to be integrated into existing polymer matrices to form composite materials with tailored properties. The large, aromatic carbazole groups can enhance the thermal stability and modify the electronic properties of the host polymer.

One method of integration is through blending, where the compound is physically mixed with a host polymer. In this scenario, this compound would act as a functional additive. The carbazole moieties are known to be effective hole-transporting groups, and their inclusion could improve the charge transport characteristics of insulating polymer matrices. researchgate.net For example, carbazole-based materials are often blended with other polymers to create the emissive layer in PLEDs. nih.gov

Alternatively, the hydroxyl group on the propanol linker allows for the covalent incorporation of the molecule into a polymer matrix as a comonomer or a pendant group. This approach prevents phase separation and leaching of the additive, which can be issues in simple blends. For example, it could be reacted in small quantities during the synthesis of polyesters or polyurethanes, resulting in a polymer chain with pendant carbazole groups. This strategy can be used to create materials with a high glass transition temperature and good thermal stability.

The potential effects of integrating this compound into a polymer matrix are summarized in the table below, based on the known properties of carbazole derivatives.

Table 2: Potential Effects of Integrating this compound into Polymer Composites

Property Modified Rationale Potential Application
Thermal Stability The rigid, aromatic carbazole units can increase the degradation temperature of the polymer matrix. High-performance plastics, electronic encapsulants.
Photoconductivity Carbazole is a well-known photoactive and hole-transporting moiety. Photoreceptors, organic solar cells. researchgate.netnitech.ac.jp
Electroluminescence Carbazole derivatives are used as host materials in OLEDs due to their wide bandgap and high triplet energy. nih.gov Light-emitting diodes (LEDs).
Refractive Index The introduction of large, polarizable aromatic groups can increase the refractive index of the polymer. Optical films, lens materials.

| Mechanical Properties | The bulky side groups could potentially increase the stiffness and glass transition temperature of the host polymer. | Engineering plastics. |

While specific research on the use of this compound in composite materials is not extensively documented, the known characteristics of carbazole-containing molecules suggest its significant potential as a functional additive or comonomer for developing advanced polymer composites.

Advanced Material Science Applications of 1,3 Bis 9h Carbazol 4 Yl Oxy Propan 2 Ol and Its Derivatives

Organic Optoelectronic Materials

The unique molecular structure of 1,3-bis[(9H-carbazol-4-yl)oxy]propan-2-ol, featuring two carbazole (B46965) moieties linked by a flexible propan-2-ol bridge, makes it and its derivatives highly suitable for a range of advanced material science applications, particularly in the field of organic optoelectronics.

Carbazole-based molecules are well-regarded for their use in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs) due to their excellent thermal stability, high hole-transporting ability, and electron-rich nature. nih.gov These properties are crucial for the efficient functioning of the hole-transporting layer (HTL) in these devices, which facilitates the movement of positive charge carriers (holes) to the electrode. nih.govmdpi.com

For perovskite solar cells, which have seen a rapid increase in power conversion efficiency, the development of efficient and stable HTMs is a key area of research. mdpi.comnih.gov While spiro-OMeTAD is a widely used HTM, its high cost and the instability caused by necessary dopants are significant drawbacks. nih.govrsc.org Carbazole-based self-assembled monolayers (SAMs) have emerged as a promising alternative. researchgate.net A recent study demonstrated that a self-assembled bilayer (SAB) composed of carbazole-based molecules could improve the wettability for the perovskite precursor solution, leading to more uniform perovskite layers and enhanced device performance and stability. researchgate.net The best-performing device with this SAB achieved a power conversion efficiency of 19.45% and showed improved operational stability. researchgate.net

Table 1: Performance of Carbazole-Based Derivatives in Solar Cells

Device Type Material Role Key Performance Metric Value
DSSC CAR-TPA Sensitizer Power Conversion Efficiency 2.12% researchgate.net
DSSC CAR-THIOHX Sensitizer Power Conversion Efficiency 1.83% researchgate.net
PSC Br-2PACz/4CzNH3I SAB HTL Power Conversion Efficiency 19.45% researchgate.net
PSC Br-2PACz/4CzNH3I SAB HTL Operational Stability (T80) 358 hours researchgate.net

The carbazole framework is a fundamental component in the design of materials for organic light-emitting diodes (OLEDs), serving as both the host and the emitter in the emissive layer. nih.gov

As host materials, carbazole derivatives are valued for their high glass transition temperatures and wide triplet band gaps, which are essential for fabricating efficient and stable blue phosphorescent OLEDs. For example, a solution-processed blue OLED using 3,5-di(9H-carbazol-9-yl)tetraphenylsilane (SimCP2) as a host achieved a remarkable current efficiency of 41.2 cd/A at 100 cd/m². Another novel host material, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), with a high glass transition temperature of 165 °C and a high triplet energy of 2.79 eV, was used in a solution-processed green thermally activated delayed fluorescence (TADF) OLED, which reached an external quantum efficiency of 10% and a half-life of nearly 200 hours at an initial luminescence of 1000 cd/m². elsevierpure.comrsc.org

Carbazole derivatives have also been synthesized to act as the emitting materials themselves. In one study, two new carbazole derivatives, CZ-1 and CZ-2, were used as the emissive layer in greenish-blue OLEDs, achieving high maximum current efficiencies of 19.3 and 20.2 cd/A, respectively. nih.gov Another research effort developed bipolar derivatives of 3-(N,N-diphenylamino)-9H-carbazole, and an OLED using one of these derivatives as an emitter showed a maximum brightness of over 2630 cd/m² and a current efficiency of 3.2 cd/A. ktu.edu A recent breakthrough from Kyushu University detailed an advanced triazine-based emitter with a carbazole donor group, CzTRZCN, which exhibits both high-efficiency TADF and strong two-photon absorption, achieving an external quantum efficiency of 13.5% in an OLED. bioengineer.org

Table 2: Performance of OLEDs Utilizing Carbazole-Based Derivatives

Role Material Key Performance Metric Value
Host 3,5-di(9H-carbazol-9-yl)tetraphenylsilane (SimCP2) Current Efficiency (at 100 cd/m²) 41.2 cd/A
Host 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) External Quantum Efficiency 10% elsevierpure.comrsc.org
Emitter (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) Maximum Current Efficiency 20.2 cd/A nih.gov
Emitter (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1) Maximum Current Efficiency 19.3 cd/A nih.gov
Emitter CzTRZCN External Quantum Efficiency 13.5% bioengineer.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for technologies like 3D microfabrication and optical data storage. Carbazole derivatives have shown significant promise in this area due to their potential for strong third-order NLO responses. researchgate.net

Two-photon absorption (TPA) is a nonlinear optical process with applications in high-resolution imaging and photodynamic therapy. researchgate.net The TPA cross-section (δ or σ2) is a measure of the efficiency of this process. Research has shown that carbazole-derived chromophores can exhibit significant TPA cross-sections. researchgate.net For instance, a study on novel quadrupolar organic compounds based on carbazole, BCSPC and BCPBC, reported TPA cross-sections of 22 and 154 GM (Göppert-Mayer units), respectively, at an excitation wavelength of 780 nm. researchgate.net The significant enhancement in BCPBC highlights the impact of extending the conjugated system. Another study investigated carbazole-substituted phthalocyanine (B1677752) complexes and found that they exhibit optical limiting properties based on a two-step TPA process. mdpi.com A recent development is an organic molecule, CzTRZCN, that not only functions as an efficient TADF emitter but also possesses a large TPA cross-section, making it suitable for high-precision biomedical imaging. bioengineer.org

The NLO properties of organic molecules are intrinsically linked to their molecular structure. For carbazole-based NLO materials, several structure-property relationships have been established. The second hyperpolarizability (γ), a measure of the third-order NLO response, increases with the length of the π-conjugated system. acs.org The incorporation of heteroatoms, particularly sulfur, into the conjugated backbone can also enhance the NLO properties. acs.org

The arrangement of electron-donating and electron-accepting groups within the molecule is a key design principle. For example, chromophores with a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) architecture often exhibit enhanced NLO responses. The flexible propan-2-ol linker in this compound allows for a three-dimensional, V-shaped structure, which can be advantageous for NLO applications. Furthermore, the hydroxyl group on the linker provides a convenient point for further chemical modification to fine-tune the molecule's properties. researchgate.net

Chemo-Sensors and Sensing Platforms (excluding biological sensing applications)

The inherent fluorescence of the carbazole moiety makes it an excellent building block for chemo-sensors. The fluorescence can be selectively quenched or enhanced in the presence of specific analytes, allowing for their detection.

Carbazole-based fluorescent sensors have been developed for the detection of various metal ions. One novel sensor, PCBW, was synthesized and demonstrated high sensitivity and specificity for Cu²⁺ ions in an aqueous solution, with a detection limit of 1.19 x 10⁻⁸ mol L⁻¹. rsc.org The sensing mechanism involves a "turn-off" of fluorescence upon binding with Cu²⁺. rsc.org Another sensor, PCBP, was designed for the detection of both Cu²⁺ and Co²⁺ in a normal saline system, with detection limits of 1.1 x 10⁻⁹ mol·L⁻¹ and 1.1 x 10⁻⁸ mol·L⁻¹, respectively. nih.gov A different carbazole-based chemosensor, probe 7b, was developed for the detection of Fe³⁺ ions in dimethyl sulfoxide (B87167), exhibiting a very low detection limit of 1.38 nM. nih.gov The interaction between the sensor and the iron ions leads to a quenching of the fluorescence emission. nih.govresearchgate.net The hydroxyl group on the propan-2-ol linker of the parent compound could potentially serve as a binding site for metal ions, suggesting its utility in designing new sensors.

Table 3: Carbazole-Based Fluorescent Chemo-Sensors for Metal Ion Detection

Sensor Target Analyte Detection Limit
PCBW Cu²⁺ 1.19 x 10⁻⁸ mol L⁻¹ rsc.org
PCBP Cu²⁺ 1.1 x 10⁻⁹ mol L⁻¹ nih.gov
PCBP Co²⁺ 1.1 x 10⁻⁸ mol L⁻¹ nih.gov
Probe 7b Fe³⁺ 1.38 nM nih.gov

Table 4: Compound Names

Compound Name
This compound
spiro-OMeTAD (2,2',7,7'-tetrakis-(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene)
CAR-TPA
CAR-THIOHX
Br-2PACz
4CzNH3I
3,5-di(9H-carbazol-9-yl)tetraphenylsilane (SimCP2)
1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB)
(E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2)
(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1)
CzTRZCN
BCSPC (3-(4-((E)-2-(9-butyl-9H-carbazol-6-yl) vinyl)styryl)-9-propyl-9H-carbazole)
BCPBC (3-(3-(3-((1E)-2-(4-((E)-2-(3-(3,5-bis(9-butyl-9H-carbazol-6-yl)phenyl)-9-butyl-9H-carbazol-6-yl)vinyl)phenyl) vinyl)-9-butyl-9H-carbazol-6-yl)-5-(9-butyl-9H-carbazol-6-yl)phenyl)-9-butyl-9H-carbazole)
PCBW
PCBP

Detection of Specific Analytes (e.g., metal ions, volatile organic compounds)

While direct applications of this compound as a chemosensor are not extensively documented, its structural motifs are foundational to the design of sophisticated fluorescent sensors. The carbazole nucleus is an excellent fluorophore, and its emission properties can be sensitive to the presence of various analytes. The nitrogen atom of the carbazole and the hydroxyl group of the propanol (B110389) linker can act as binding sites for metal ions or other electrophilic species.

Derivatives of this core structure have demonstrated significant potential in analyte detection. For instance, Schiff base derivatives incorporating the carbazole framework have been investigated as sensors. These compounds can coordinate with metal ions, leading to detectable changes in their absorption or emission spectra. A notable example is the use of carbazole-based fluorescent chemosensors for the detection of copper ions (Cu²⁺). researchgate.netresearchgate.netnih.gov The interaction between the Cu²⁺ ion and the sensor can lead to fluorescence quenching, providing a sensitive method for quantitative analysis. researchgate.netresearchgate.net Similarly, carbazole derivatives have been designed to detect anions like fluoride (B91410) and chloride through hydrogen bonding interactions. nih.gov

The general strategy involves modifying the this compound backbone to include specific recognition units that enhance selectivity and sensitivity towards a target analyte. The inherent fluorescence of the carbazole moiety serves as the signaling component.

Table 1: Examples of Analyte Detection using Carbazole-Based Derivatives

Derivative Type Target Analyte Detection Principle
Schiff Base Derivatives Metal Ions (e.g., Cu²⁺) Fluorescence Quenching
Hydroxy-substituted Carbazoles Anions (e.g., F⁻, Cl⁻) Hydrogen Bonding Induced Fluorescence Change

Luminescence-Based Sensing Mechanisms

The sensing capabilities of derivatives originating from this compound are rooted in several luminescence-based mechanisms. The carbazole unit's fluorescence is highly sensitive to its electronic environment.

Fluorescence Quenching: This is a common mechanism where the interaction of the analyte with the fluorophore leads to a decrease in fluorescence intensity. For example, paramagnetic species like Cu²⁺ can quench the fluorescence of carbazole derivatives through electron or energy transfer processes upon complexation. researchgate.netresearchgate.net

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore (carbazole) is linked to a receptor unit. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer to or from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the energetics of the system are altered, inhibiting the PET process and "turning on" the fluorescence.

Inner Filter Effect (IFE) and Förster Resonance Energy Transfer (FRET): These mechanisms can also contribute to the sensing response. In IFE, the analyte absorbs either the excitation or emission light of the fluorophore, leading to a decrease in the observed fluorescence. In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor analyte, quenching the donor's fluorescence. These mechanisms have been implicated in the detection of nitroaromatic compounds like picric acid using carbazole-based metal-organic frameworks. mdpi.com

The propan-2-ol linker in this compound provides a convenient point for chemical modification to introduce the necessary receptor and modulator units to enable these sensing mechanisms.

Charge Transport and Charge Generation Layers in Electronic Devices

Carbazole derivatives are extensively utilized in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to their excellent charge-transporting properties. rsc.orgnih.govresearchgate.net The carbazole moiety is an electron-rich aromatic heterocycle, which imparts good hole-transporting capabilities. While this compound itself is not a primary material in device fabrication, it serves as a critical building block for more complex and robust hole-transporting materials (HTMs).

The key attributes of carbazole-based materials for electronic applications include:

High Triplet Energy: This is crucial for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the quenching of the triplet excitons of the dopant, leading to higher device efficiency. researchgate.net

Good Hole Mobility: The ability to effectively transport positive charge carriers (holes) is a fundamental requirement for HTMs.

High Glass Transition Temperature (Tg): Materials with high Tg form stable amorphous films, which is essential for the longevity and reliability of OLED devices. nih.gov

Researchers have synthesized a wide array of carbazole-containing molecules for these purposes. For instance, 3,6-diaryl-substituted carbazoles have been shown to be effective hosts for blue, green, and red phosphorescent emitters. nih.gov The molecular design often involves linking multiple carbazole units or combining them with other functional groups to fine-tune the electronic properties and enhance thermal stability. The flexible propan-2-ol linker in this compound can be exploited to create branched or dendritic structures that promote the formation of stable amorphous films.

Table 2: Properties of Carbazole Derivatives in Electronic Devices

Derivative Class Application Key Property
Fused-ring Carbazoles Host/Emitter in OLEDs High Thermal Stability, Tunable Emission
Diaryl-substituted Carbazoles Host for PhOLEDs High Triplet Energy, High Tg

Applications in Advanced Organic Synthesis and Methodology Development

The most significant role of this compound in advanced material science is as a versatile building block in organic synthesis. Its bifunctional nature, with two carbazole units and a central hydroxyl group, allows for a variety of chemical transformations to create more complex and functional molecules.

One important application is in the synthesis of monomers for polymerization. For example, glass-forming monomers such as oxiranes, thiiranes, and oxetanes have been synthesized from 1,3-bis(carbazol-9-yl)propan-2-ol. researchgate.net These monomers can then be polymerized to yield polymers with pendant carbazole groups. Such polymers are of interest for their photophysical and electrochemical properties and can be used as photosemiconductors. researchgate.net The polymerization of these monomers can be initiated by various methods, leading to polymers with different molecular weights and properties. researchgate.net

The hydroxyl group of the propan-2-ol linker is a key functional handle for further reactions. It can be used to attach the molecule to other chemical entities or to initiate polymerization. This synthetic versatility makes this compound a valuable starting material for the development of new materials with tailored properties for specific applications in electronics and photonics.

Table 3: List of Compounds

Compound Name
This compound
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
Carvedilol (B1668590)
1,3-bis(carbazol-9-yl)propan-2-ol
Picric Acid
Copper (II) ion
Fluoride

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The future synthesis of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol will likely be guided by the principles of green chemistry, emphasizing atom economy and environmental benignity. mdpi.com Traditional multi-step syntheses of carbazole (B46965) derivatives often involve hazardous reagents and generate significant waste. researchgate.net Future research should therefore focus on developing more efficient and sustainable synthetic pathways.

One promising avenue is the exploration of catalytic C-H activation and C-N cross-coupling reactions. rsc.orgrsc.org These methods can potentially streamline the synthesis by directly coupling 4-hydroxycarbazole (B19958) with a suitable three-carbon dielectrophile, thus minimizing the number of synthetic steps and the generation of byproducts. The use of earth-abundant metal catalysts, such as copper or iron, would further enhance the sustainability of the process. rsc.org

Another area of interest is the development of one-pot syntheses. rsc.org A one-pot, two-step process, for instance, could involve the in-situ formation of an intermediate that then reacts to form the target molecule, reducing the need for isolation and purification of intermediates. rsc.org The feasibility of such approaches for this compound warrants thorough investigation.

The principles of atom economy, which maximize the incorporation of starting materials into the final product, will be a critical metric for evaluating new synthetic routes. fao.org Future research should aim for synthetic strategies that approach 100% atom economy, a hallmark of green and efficient chemistry.

Exploration of Asymmetric Synthesis for Chiral Analogues

The propan-2-ol linker in this compound contains a stereocenter, opening up the possibility of creating chiral analogues of this compound. The synthesis of enantiomerically pure forms of this molecule could unlock novel applications in areas such as chiroptical materials, asymmetric catalysis, and sensing.

Future research should focus on developing asymmetric synthetic methods to access the (R)- and (S)-enantiomers of this compound. One potential strategy involves the use of chiral catalysts in the key bond-forming steps. rsc.orgrsc.org For example, a chiral ligand could be employed in a metal-catalyzed etherification reaction to induce stereoselectivity.

Another approach could be the use of a chiral starting material, such as an enantiomerically pure epoxide, which would then be opened by 4-hydroxycarbazole. This method would transfer the chirality from the starting material to the final product. The exploration of both catalytic and substrate-controlled asymmetric syntheses will be crucial for accessing the full potential of these chiral carbazole derivatives. researchgate.net

Advanced Characterization Techniques for In-Situ Studies

To fully understand the structure-property relationships of this compound and its derivatives, particularly in the context of their potential applications in electronic devices, advanced in-situ and operando characterization techniques will be indispensable. researching.cnresearching.cn These methods allow for the real-time monitoring of materials under operational conditions, providing insights that are not accessible through conventional ex-situ measurements. wikipedia.org

For instance, in-situ grazing-incidence X-ray diffraction (GIXD) could be used to study the evolution of the thin-film morphology of this compound during device fabrication and operation. researchgate.net This would provide valuable information on how processing conditions and external stimuli affect the molecular packing and, consequently, the charge transport properties.

Operando spectroscopy techniques, such as in-situ UV-Vis absorption and photoluminescence spectroscopy, could be employed to monitor the electronic states and photophysical processes within a device as it is functioning. jos.ac.cnjos.ac.cn This would enable a direct correlation between the applied bias, the observed spectral changes, and the device performance. Furthermore, advanced scanning probe microscopy techniques could provide nanoscale information about the local electronic and morphological properties of thin films of this compound. jos.ac.cn

In-Situ/Operando Technique Information Gained Potential Application Area
In-situ Grazing-Incidence X-ray Diffraction (GIXD)Real-time monitoring of thin-film morphology and molecular packingOrganic Electronics
Operando UV-Vis and Photoluminescence SpectroscopyProbing electronic states and photophysical processes during device operationOptoelectronics
In-situ Scanning Probe Microscopy (e.g., AFM, KPFM)Nanoscale mapping of surface morphology and electronic potentialThin-film Devices
In-situ/Operando Raman SpectroscopyVibrational mode changes indicating molecular interactions and charge transferSensors, Catalysis

Computational Design and Predictive Modeling for Targeted Material Properties

Computational modeling and predictive design will play a pivotal role in accelerating the discovery and optimization of materials based on this compound. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical absorption and emission spectra, and the charge transport characteristics of the molecule. researchgate.net

These computational tools can be used to screen virtual libraries of derivatives of this compound with different substituents on the carbazole units. This would allow for the identification of promising candidates with tailored electronic and optical properties for specific applications, such as hole-transporting materials in perovskite solar cells or emitters in organic light-emitting diodes (OLEDs). nih.govnih.gov

Machine learning models, trained on existing experimental and computational data for carbazole-based materials, could further enhance the predictive power of these computational approaches. mdpi.comacs.org By identifying key molecular descriptors that correlate with desired material properties, these models can guide the rational design of new molecules with optimized performance. nih.gov

Computational Method Predicted Property Relevance to Material Design
Density Functional Theory (DFT)HOMO/LUMO energies, molecular geometry, charge distributionGuiding the design of materials with appropriate energy levels for charge injection/transport
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra, excited state propertiesPredicting the color and efficiency of emissive materials for OLEDs
Molecular Dynamics (MD) SimulationsBulk morphology, molecular packing, and charge transport dynamicsUnderstanding and predicting the performance of materials in thin-film devices
Machine Learning (ML) ModelsStructure-property relationships, prediction of performance metricsAccelerating the discovery of high-performance materials by screening large chemical spaces

Integration into Multifunctional Material Systems and Hybrid Architectures

The unique combination of two photoactive carbazole units with a flexible and potentially reactive propan-2-ol linker makes this compound an attractive building block for the construction of multifunctional material systems and hybrid architectures. rsc.orgnih.gov

One area of exploration is the incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The hydroxyl group on the linker could serve as a point of attachment, allowing for the creation of porous materials with the electronic properties of the carbazole units. rsc.org Such materials could find applications in sensing, catalysis, and gas storage. nih.gov

Another promising direction is the development of organic-inorganic hybrid materials. nih.govdoaj.org For example, this compound could be used as a surface ligand for quantum dots or as a component in hybrid perovskite solar cells, where it could serve as a hole-transporting and passivating agent. researchgate.net The bifunctional nature of the molecule, with its electronic and coordinating capabilities, makes it a versatile component for creating synergistic effects in hybrid systems. The exploration of its role in such integrated systems is a fertile ground for future research. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-hydroxycarbazole and a dihalopropanol derivative under basic conditions. Evidence from Carvedilol synthesis patents highlights challenges in intermediate purification, as alkylation steps often generate byproducts like 1,3-bis-carbazolyl derivatives . Optimizing reaction stoichiometry (e.g., 1:2 molar ratio of propanediol to 4-hydroxycarbazole) and using aprotic solvents (e.g., DMF or THF) at 60–80°C improves yield. Post-synthesis, silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) is critical for purity .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer: X-ray crystallography using SHELXL (for small molecules) resolves the central propan-2-ol backbone and carbazole ring orientations . Complementary techniques include:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic signals: δ 8.1–8.3 ppm (carbazole aromatic protons), δ 4.5–4.8 ppm (methyleneoxy protons), and δ 3.6–3.9 ppm (propanol backbone) .
  • HRMS : Molecular ion peak at m/z 422.48 (calculated for C27_{27}H22_{22}N2_2O4_4) .

Q. What are common impurities in this compound synthesis, and how are they mitigated?

  • Methodological Answer: Major impurities include unreacted 4-hydroxycarbazole and mono-substituted intermediates. Pharmacopeial guidelines (e.g., USP) recommend HPLC analysis with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, 60:40) to detect impurities at thresholds <0.5% . Recrystallization in ethanol reduces residual carbazole content by >90% .

Advanced Research Questions

Q. How does this compound behave under thermal stress, and what degradation products form?

  • Methodological Answer: Thermal gravimetric analysis (TGA) reveals decomposition onset at ~220°C. Accelerated stability studies (40°C/75% RH, 6 months) show hydrolysis of the ether linkage, generating 4-hydroxycarbazole and glycerol derivatives. LC-MS/MS with electrospray ionization (ESI+) identifies degradation markers (e.g., m/z 184.1 for carbazole fragments) .

Q. What analytical strategies resolve co-eluting impurities in HPLC quantification?

  • Methodological Answer: Use orthogonal methods:

  • HPLC-DAD : Adjust gradient elution (e.g., 30%→70% acetonitrile over 20 min) to separate 1,3-bis-carbazolyl derivatives from structurally similar impurities (e.g., 1,1’-bis-carbazolyl ethers).
  • Chiral HPLC : For enantiomeric impurities, employ a Chiralpak IA column (hexane/isopropanol, 85:15) to resolve stereoisomers .
  • 2D NMR (e.g., HSQC): Assigns overlapping proton signals in complex mixtures .

Q. What is the role of this compound in Carvedilol impurity profiling?

  • Methodological Answer: The compound is a known impurity (Carvedilol Related Compound F) arising from over-alkylation during synthesis. Regulatory guidelines mandate quantification via HPLC-UV at 254 nm, with a limit of ≤0.2% in the final drug product. Method validation requires specificity testing against 12 related impurities (e.g., carvedilol keto impurity, tetrahydrocarbazol derivatives) .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

  • Methodological Answer: Molecular dynamics simulations (AMBER force field) predict LogP = 3.2 ± 0.1, indicating moderate lipophilicity. ADMET predictors (e.g., SwissADME) highlight low blood-brain barrier penetration (BBB score: −1.2) and CYP3A4 inhibition potential (IC50_{50} ~15 µM). These insights guide in vitro assays for hepatic microsomal stability .

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